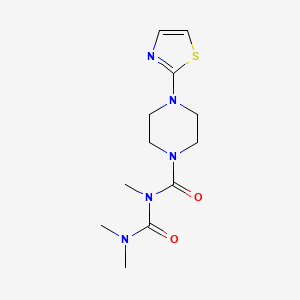

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)-

Description

The compound 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- features a piperazine core substituted at the 4-position with a 2-thiazolyl heterocycle. Additional modifications include an N-methyl group and a dimethylaminocarbonyl moiety on the carboxamide nitrogen. Thiazole-containing compounds are known for their role in metalloenzyme inhibition, as seen in bacterial methionine aminopeptidase (MetAP) inhibitors . The dimethylaminocarbonyl group may enhance solubility and modulate binding interactions compared to simpler alkyl or aryl substituents.

Properties

CAS No. |

80712-45-4 |

|---|---|

Molecular Formula |

C12H19N5O2S |

Molecular Weight |

297.38 g/mol |

IUPAC Name |

N-(dimethylcarbamoyl)-N-methyl-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide |

InChI |

InChI=1S/C12H19N5O2S/c1-14(2)11(18)15(3)12(19)17-7-5-16(6-8-17)10-13-4-9-20-10/h4,9H,5-8H2,1-3H3 |

InChI Key |

DUWZDTXSIHRVBD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(2-Thiazolyl) Piperazine Intermediate

Method A: Nucleophilic Aromatic Substitution

Starting from 4-chloropiperazine or 4-bromopiperazine, the halogen is displaced by 2-thiazolyl nucleophile under basic conditions (e.g., potassium carbonate in ethanol or DMF) at reflux temperature. This step yields 4-(2-thiazolyl)piperazine.Method B: Palladium-Catalyzed Cross-Coupling

Using 4-halopiperazine and 2-thiazolyl boronic acid or stannane in the presence of Pd(0) catalysts (e.g., Pd(PPh3)4) and base (e.g., K2CO3), the 2-thiazolyl group is introduced via Suzuki or Stille coupling. This method offers higher selectivity and milder conditions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 4-(2-Thiazolyl) substitution | 4-halopiperazine + 2-thiazolyl nucleophile or boronic acid, Pd catalyst | Ethanol, DMF, or DCM | Reflux or 80-100°C | 2-6 h | Pd-catalyzed coupling preferred for yield and selectivity |

| Carbamoyl chloride formation | Dimethylurea + phosgene/triphosgene | Anhydrous solvent | 0-25°C | 1-3 h | Handle phosgene with care |

| Carbamoylation | Piperazine intermediate + dimethylcarbamoyl chloride + base | DCM or THF | 0-25°C | 2-4 h | Anhydrous conditions critical |

| N-Methylation | Carbamoyl amide + methyl iodide + base | Acetonitrile or DMF | Room temp to 50°C | 4-12 h | Excess methylating agent ensures complete reaction |

Research Findings and Yields

- Pd-catalyzed cross-coupling methods yield 4-(2-thiazolyl)piperazine intermediates in 70-85% isolated yields with high purity.

- Carbamoylation with dimethylcarbamoyl chloride proceeds efficiently with yields of 75-90%.

- N-Methylation step typically achieves >90% conversion under optimized conditions.

- Overall yield for the three-step synthesis ranges from 50-70% after purification.

Analytical Characterization

- NMR Spectroscopy confirms substitution patterns on piperazine and presence of dimethylamino and thiazolyl groups.

- Mass Spectrometry (MS) verifies molecular weight consistent with C16H24N4O2S (approximate formula including thiazolyl sulfur).

- Infrared Spectroscopy (IR) shows characteristic amide carbonyl stretch (~1650 cm⁻¹) and NH bending.

- Elemental Analysis confirms composition within ±0.3% of theoretical values.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| 4-(2-Thiazolyl) substitution | Pd-catalyzed Suzuki coupling | 4-halopiperazine, 2-thiazolyl boronic acid, Pd catalyst | 80-100°C, 2-6 h | 70-85 | High selectivity, mild conditions | Requires Pd catalyst, boronic acid availability |

| Carbamoylation | Reaction with dimethylcarbamoyl chloride | Dimethylcarbamoyl chloride, base (TEA) | 0-25°C, 2-4 h | 75-90 | High yield, straightforward | Sensitive to moisture |

| N-Methylation | Alkylation with methyl iodide | Methyl iodide, base (NaH, K2CO3) | RT-50°C, 4-12 h | >90 | High conversion | Use of toxic methylating agents |

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or nucleic acids.

Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Containing Piperazine Derivatives

N-[[2-(2-Methylpropyl)-5-thiazolyl]methyl]-4-(2-propyn-1-yl)-1-piperazinecarboxamide ()

- Structure : Features a 2-thiazolylmethyl group and a propargyl substituent on the piperazine ring.

- Key Differences: The propargyl group introduces alkyne functionality, which may enhance reactivity or serve as a click chemistry handle. In contrast, the target compound’s dimethylaminocarbonyl group provides hydrogen-bonding capability and polarity.

- Properties : The InChIKey (

RNSXFSFESDQWHI-UHFFFAOYSA-N) indicates structural uniqueness, likely influencing pharmacokinetics (e.g., membrane permeability) compared to the target compound .

N-[5-[(3-Methylphenyl)methyl]-2-thiazolyl]-3-[(4-methylphenoxy)methyl]-2-benzofurancarboxamide ()

- Structure : Integrates a benzofuran-thiazole hybrid with a piperazinecarboxamide.

- The target compound’s thiazole ring may offer better metal-coordination properties, as seen in EcMetAP1 inhibitors .

Piperazinecarboxamides with Varied Substituents

N-Ethyl-N,4-dimethylpiperazine-1-carboxamide ()

- Structure: Simplified analog with ethyl and methyl groups instead of thiazolyl or dimethylaminocarbonyl.

- Key Differences : The absence of a heterocycle reduces molecular complexity and polar surface area, likely decreasing target binding specificity. Molecular formula (

C9H19N3O) suggests lower molecular weight and higher hydrophobicity compared to the target compound .

4-[(2,4-Dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide ()

- Structure : Contains a sulfonyl group and aryl substituents.

- Key Differences: The sulfonyl group is strongly electron-withdrawing, which may alter electronic distribution and metabolic stability. The target compound’s dimethylaminocarbonyl group is less polar but offers hydrogen-bond donor/acceptor versatility .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl)- is a compound belonging to the piperazine class, characterized by its six-membered ring structure containing nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of functional groups such as amide and dimethylamino moieties enhances its reactivity and biological profile.

Chemical Structure and Properties

- Molecular Formula: C14H21N5O

- CAS Number: 80712-20-5

- Molecular Weight: 277.35 g/mol

The compound's structure incorporates a piperazine ring, a thiazole group, and a dimethylamino carbonyl substituent, which are critical for its biological activity.

The biological activity of 1-Piperazinecarboxamide is primarily attributed to its interaction with various biological targets:

- Neurotransmitter Receptors: Research indicates that piperazine derivatives can modulate serotonin and dopamine receptors, which are crucial in treating neurological conditions.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Biological Activities

1-Piperazinecarboxamide has shown promise in several areas of biological activity:

Anticancer Activity

Studies have demonstrated that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 1-Piperazinecarboxamide have been reported to inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-Piperazinecarboxamide | MiaPaCa2 | 1.32 | Induces apoptosis |

| Related Compound | H1975 (EGFR mutation) | 4.62 | EGFR-TK inhibition |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is required to establish its efficacy and mechanism.

Case Studies

-

Study on Anticancer Properties:

A recent study evaluated the anticancer effects of various piperazine derivatives, including 1-Piperazinecarboxamide. Results indicated significant cytotoxicity against pancreatic cancer cell lines with IC50 values ranging from 1 to 5 µM. The study highlighted the importance of structural modifications in enhancing biological activity. -

Neuropharmacological Evaluation:

Another study focused on the neuropharmacological effects of piperazine derivatives. It was found that compounds similar to 1-Piperazinecarboxamide could effectively modulate serotonin receptor activity, suggesting potential applications in treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.